molecular formula C9H20O3 B14300547 7,7-Dimethoxyheptan-2-OL CAS No. 113434-67-6

7,7-Dimethoxyheptan-2-OL

Cat. No.: B14300547
CAS No.: 113434-67-6
M. Wt: 176.25 g/mol
InChI Key: VMAJKJCLNKPXTO-UHFFFAOYSA-N
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Description

7,7-Dimethoxyheptan-2-OL is an organic compound with the molecular formula C9H20O3 It is a secondary alcohol characterized by the presence of two methoxy groups attached to the seventh carbon of the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethoxyheptan-2-OL typically involves the reaction of heptanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is subsequently converted to the desired product through methanolysis.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where heptanal and methanol are continuously fed into a reactor containing an acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form primary alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of heptan-2-one or heptanal.

    Reduction: Formation of heptane or heptanol.

    Substitution: Formation of various substituted heptan-2-OL derivatives.

Scientific Research Applications

7,7-Dimethoxyheptan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 7,7-Dimethoxyheptan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the hydroxyl group play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    Heptan-2-OL: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    7-Methoxyheptan-2-OL: Contains only one methoxy group, leading to variations in its chemical behavior.

    Heptanal: The aldehyde form of the compound, which exhibits different reactivity and applications.

Uniqueness: 7,7-Dimethoxyheptan-2-OL is unique due to the presence of two methoxy groups, which significantly influence its chemical properties and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in scientific research.

Properties

CAS No.

113434-67-6

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

IUPAC Name

7,7-dimethoxyheptan-2-ol

InChI

InChI=1S/C9H20O3/c1-8(10)6-4-5-7-9(11-2)12-3/h8-10H,4-7H2,1-3H3

InChI Key

VMAJKJCLNKPXTO-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC(OC)OC)O

Origin of Product

United States

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